molecular formula C15H24O3 B14214655 10-[(Oxan-2-yl)oxy]dec-1-en-6-yn-5-ol CAS No. 823792-10-5

10-[(Oxan-2-yl)oxy]dec-1-en-6-yn-5-ol

Cat. No.: B14214655
CAS No.: 823792-10-5
M. Wt: 252.35 g/mol
InChI Key: SBMWMTIMYDWZPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

10-[(Oxan-2-yl)oxy]dec-1-en-6-yn-5-ol is an organic compound with the molecular formula C15H24O3 It is characterized by the presence of an oxane ring, an enyne moiety, and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-[(Oxan-2-yl)oxy]dec-1-en-6-yn-5-ol typically involves the following steps:

    Formation of the Oxane Ring: The oxane ring can be introduced through the reaction of a suitable diol with a dihydropyran derivative.

    Enyne Formation: The enyne moiety is formed by coupling an alkyne with an alkene under specific conditions, such as using a palladium catalyst.

    Hydroxyl Group Introduction: The hydroxyl group is introduced through a hydroxylation reaction, often using reagents like osmium tetroxide or hydrogen peroxide.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

10-[(Oxan-2-yl)oxy]dec-1-en-6-yn-5-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The enyne moiety can be reduced to form an alkene or alkane.

    Substitution: The oxane ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles like sodium hydride or organolithium reagents.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of substituted oxane derivatives.

Scientific Research Applications

10-[(Oxan-2-yl)oxy]dec-1-en-6-yn-5-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 10-[(Oxan-2-yl)oxy]dec-1-en-6-yn-5-ol involves its interaction with specific molecular targets and pathways. For instance, its hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. The enyne moiety may participate in electron transfer reactions, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    10-(Oxan-2-yloxy)decan-1-ol: Similar structure but lacks the enyne moiety.

    10-(Oxan-2-yloxy)dec-1-en-6-yn-5-one: Similar structure but with a ketone group instead of a hydroxyl group.

Uniqueness

10-[(Oxan-2-yl)oxy]dec-1-en-6-yn-5-ol is unique due to its combination of an oxane ring, enyne moiety, and hydroxyl group, which confer distinct chemical and biological properties.

Properties

CAS No.

823792-10-5

Molecular Formula

C15H24O3

Molecular Weight

252.35 g/mol

IUPAC Name

10-(oxan-2-yloxy)dec-1-en-6-yn-5-ol

InChI

InChI=1S/C15H24O3/c1-2-3-9-14(16)10-5-4-7-12-17-15-11-6-8-13-18-15/h2,14-16H,1,3-4,6-9,11-13H2

InChI Key

SBMWMTIMYDWZPG-UHFFFAOYSA-N

Canonical SMILES

C=CCCC(C#CCCCOC1CCCCO1)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.